2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester
Overview
Description
The compound “2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester” is also known by the synonym SN-6 . It has a molecular formula of C20H22N2O5S and a molecular weight of 402.5 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3
. This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.5 g/mol . It has a computed XLogP3-AA value of 4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor counts . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 402.12494298 g/mol . The topological polar surface area is 119 Ų , and it has a heavy atom count of 28 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various organic molecules, particularly in the formation of cyclic hydroxamic acids and lactams. For instance, ethyl 2-nitrophenyl oxalate, a related compound, undergoes catalytic hydrogenation to yield derivatives by reductive cyclization, forming naturally occurring cyclic hydroxamic acids such as DIBOA and DIMBOA from Gramineae (Hartenstein & Sicker, 1993).
- Another application is in the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid derivatives, as part of a process involving hydrogenation of similar compounds (Kurihara, Nasu, & Mihara, 1983).
Liquid Crystalline Properties
- The compound has been studied for its role in the development of mesogenic homologous series, with a focus on synthesizing and characterizing novel liquid crystalline compounds containing specific substituted naphthalene and studying their mesomorphic properties (Thaker et al., 2012).
Crystal Structure Analysis
- X-ray powder diffraction data have been reported for similar compounds, providing valuable information about their crystal structures and potential applications in fields like pharmaceuticals (Wang et al., 2017).
Enzymatic Processes
- The compound is also relevant in the study of enzymatic processes. For example, research on enantioselective hydrolysis catalyzed by various enzymes, including Aspergillus melleus protease and Klebsiella oxytoca hydrolase, involves similar chiral, racemic esters (Chikusa et al., 2003).
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYIJXLMBWCGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436978 | |
Record name | SN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester | |
CAS RN |
415697-08-4 | |
Record name | SN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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